molecular formula C19H20N2O4S B10976651 Propan-2-yl 4-cyano-5-{[(4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate

Propan-2-yl 4-cyano-5-{[(4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate

Cat. No.: B10976651
M. Wt: 372.4 g/mol
InChI Key: AIOOUWQPSOLOEC-UHFFFAOYSA-N
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Description

Propan-2-yl 4-cyano-5-{[(4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Propan-2-yl 4-cyano-5-{[(4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions.

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions using automated reactors. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-cyano-5-{[(4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophenes .

Scientific Research Applications

Propan-2-yl 4-cyano-5-{[(4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-cyano-5-{[(4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-cyano-5-{[(4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and ethoxyphenyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties .

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

propan-2-yl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C19H20N2O4S/c1-5-24-14-8-6-13(7-9-14)17(22)21-18-15(10-20)12(4)16(26-18)19(23)25-11(2)3/h6-9,11H,5H2,1-4H3,(H,21,22)

InChI Key

AIOOUWQPSOLOEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C#N

Origin of Product

United States

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